- Preparation of substituted pyrimidines as PI3K kinase inhibitors useful in the treatment of cancer, China, , ,
Cas no 944401-57-4 (5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine)

944401-57-4 structure
Nombre del producto:5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine
Número CAS:944401-57-4
MF:C12H16BF3N2O2
Megavatios:288.073853492737
MDL:MFCD12923420
CID:834825
PubChem ID:57416499
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine Propiedades químicas y físicas
Nombre e identificación
-
- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-2-Pyridinamine
- 2-Amino-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-ami
- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-2-pyridinamine (ACI)
- [5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-2-pyridyl]amine
- 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine
- MFCD12923420
- 5-(4,4,5,5-TetraMethyl-1,3,2-dioxaborolan-2-yl)-4-trifluoroMethylpyridin-2-amine
- 944401-57-4
- C12H16BF3N2O2
- BS-17911
- BCP18558
- RB2102
- 4-(trifluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
- CS-M0295
- AKOS015998590
- FT-0686181
- 4-(trifluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridm-2-amine
- SCHEMBL855843
- DTXSID30726165
- SB82299
- A859425
- (6-AMINO-4-(TRIFLUOROMETHYL)PYRIDIN-3-YL)BORONIC ACID PINACOL ESTER
- A1-22024
-
- MDL: MFCD12923420
- Renchi: 1S/C12H16BF3N2O2/c1-10(2)11(3,4)20-13(19-10)8-6-18-9(17)5-7(8)12(14,15)16/h5-6H,1-4H3,(H2,17,18)
- Clave inchi: AHNBKJSRXQDYEO-UHFFFAOYSA-N
- Sonrisas: FC(C1C=C(N)N=CC=1B1OC(C)(C)C(C)(C)O1)(F)F
Atributos calculados
- Calidad precisa: 288.12600
- Masa isotópica única: 288.1256924g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 20
- Cuenta de enlace giratorio: 2
- Complejidad: 360
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 57.4Ų
Propiedades experimentales
- Denso: 1.23
- Coeficiente de distribución del agua: Slightly soluble in water.
- PSA: 57.37000
- Logp: 2.56300
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine Información de Seguridad
-
Símbolo:
- Palabra de señal:Warning
- Instrucciones de peligro: H39
- Declaración de advertencia: P280,P264,P305+P351+P338,P337+P313
-
Señalización de mercancías peligrosas:
- Condiciones de almacenamiento:Keep in dark place,Sealed in dry,2-8°C
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine Datos Aduaneros
- Código HS:2934999090
- Datos Aduaneros:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Ambeed | A701998-250mg |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine |
944401-57-4 | 97% | 250mg |
$70.0 | 2025-02-27 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A128909-50mg |
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine |
944401-57-4 | ≥95.0% | 50mg |
¥229.90 | 2023-09-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ST033-50mg |
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine |
944401-57-4 | 97% | 50mg |
409.0CNY | 2021-08-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ST033-250mg |
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine |
944401-57-4 | 97% | 250mg |
1635CNY | 2021-05-08 | |
Matrix Scientific | 071071-500mg |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine, 97% |
944401-57-4 | 97% | 500mg |
$440.00 | 2023-09-08 | |
abcr | AB332470-1 g |
2-Amino-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester, 95%; . |
944401-57-4 | 95% | 1g |
€581.00 | 2023-04-26 | |
Fluorochem | 212880-1g |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine |
944401-57-4 | 95% | 1g |
£434.00 | 2022-03-01 | |
Alichem | A029186184-1g |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine |
944401-57-4 | 97% | 1g |
$386.88 | 2023-08-31 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A128909-250mg |
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine |
944401-57-4 | ≥95.0% | 250mg |
¥699.90 | 2023-09-04 | |
1PlusChem | 1P003MLL-100mg |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine |
944401-57-4 | 97% | 100mg |
$33.00 | 2025-02-20 |
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ; 10 min, rt
1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 24 h, rt → 115 °C
1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 24 h, rt → 115 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 8 h, 115 °C
Referencia
- Preparation of dimorpholinopyrimidines for inhibiting hamartoma tumor cells, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ; 15 min, rt
1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 8 h, 115 °C; 115 °C → rt
1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 8 h, 115 °C; 115 °C → rt
Referencia
- Pyrimidine derivatives used as PI-3 kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 8 h, 115 °C; 115 °C → rt
Referencia
- Pyridine derivatives as PI3K inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: N,N-Dimethylaniline ; 5 h, 120 °C
Referencia
- Preparation of triazine compounds as antitumor agent, China, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 8 h, 115 °C; 115 °C → rt
Referencia
- Preparation of imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines as PI-3 kinase inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 24 h, rt → 115 °C
Referencia
- Preparation of pyrimidine compounds as PI3K inhibitors, China, , ,
Métodos de producción 8
Condiciones de reacción
Referencia
- Method of inhibiting hamartoma tumor cells, United States, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 18 h, 115 °C
Referencia
- Preparation of heterocyclic compounds as biogenic amine transport modulators, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
Referencia
- Triazine, pyrimidine and pyridine analogs and their use as therapeutic agents and diagnostic probes and their preparation, United Kingdom, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 8 h, 115 °C
Referencia
- Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating CancerACS Medicinal Chemistry Letters, 2011, 2(10), 774-779,
Métodos de producción 12
Condiciones de reacción
Referencia
- High selectivity substituted pyrimidine PI3K inhibitor, World Intellectual Property Organization, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 8 h, 115 °C
Referencia
- Triazine, pyrimidine and pyridine analogs and their use as therapeutic agents and diagnostic probes and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 16 h, 100 °C
Referencia
- Mechanistic target of rapamycin signaling pathway inhibitors, therapeutic applications, and preparation, World Intellectual Property Organization, , ,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; overnight, 100 °C
Referencia
- Quinazolines and azaquinazolines as dual inhibitors of RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/mTOR pathways and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 16
Condiciones de reacción
Referencia
- Pi 3-kinase inhibitors and methods of their use, United States, , ,
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 115 °C; 115 °C → rt
1.2 Reagents: Water Solvents: Ethyl acetate
1.2 Reagents: Water Solvents: Ethyl acetate
Referencia
- Preparation of 2-Morpholino-4,6-disubstituted pyrimidine analogues and their application as anticancer agents, World Intellectual Property Organization, , ,
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine Raw materials
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine Preparation Products
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine Literatura relevante
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
944401-57-4 (5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine) Productos relacionados
- 1571720-98-3(3-[4-(2-Chloropyridine-3-amido)phenyl]propanoic acid)
- 2227677-06-5((1R)-2-amino-1-(3-bromo-5-nitrophenyl)ethan-1-ol)
- 173390-53-9(11-Morpholinoundecanoic acid)
- 5439-04-3(3,4,5-trichloropyridine-2-carboxylic acid)
- 1806262-49-6(5-Fluoro-2-(fluoromethyl)-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine)
- 2034395-48-5(N-{3-(furan-3-yl)pyrazin-2-ylmethyl}-6-methoxy-1H-indole-2-carboxamide)
- 1356781-76-4(2-cyano-3-(furan-2-yl)-N-(4-methyl-1-phenyl-1H-pyrazol-3-yl)prop-2-enamide)
- 2168248-79-9(N-ethyl-3-methoxypropanehydrazide)
- 4649-42-7(4,4'-(1,3,5,7-TETRAOXOPYRROLO[3,4-F]ISOINDOLE-2,6(1H,3H,5H,7H)-DIYL)DIBENZOIC ACID)
- 2172555-11-0(4-(4-azidopiperidin-1-yl)-2,3-dimethyl-4-oxobutanoic acid)
Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:944401-57-4)5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine

Pureza:99.9%
Cantidad:200kg
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:944401-57-4)5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine

Pureza:99%
Cantidad:1g
Precio ($):260.0